

Application Notes and Protocols: Radical Deoxychlorination of Alcohols Using Cesium Oxalate

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Compound of Interest

Compound Name: Cesium oxalate

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

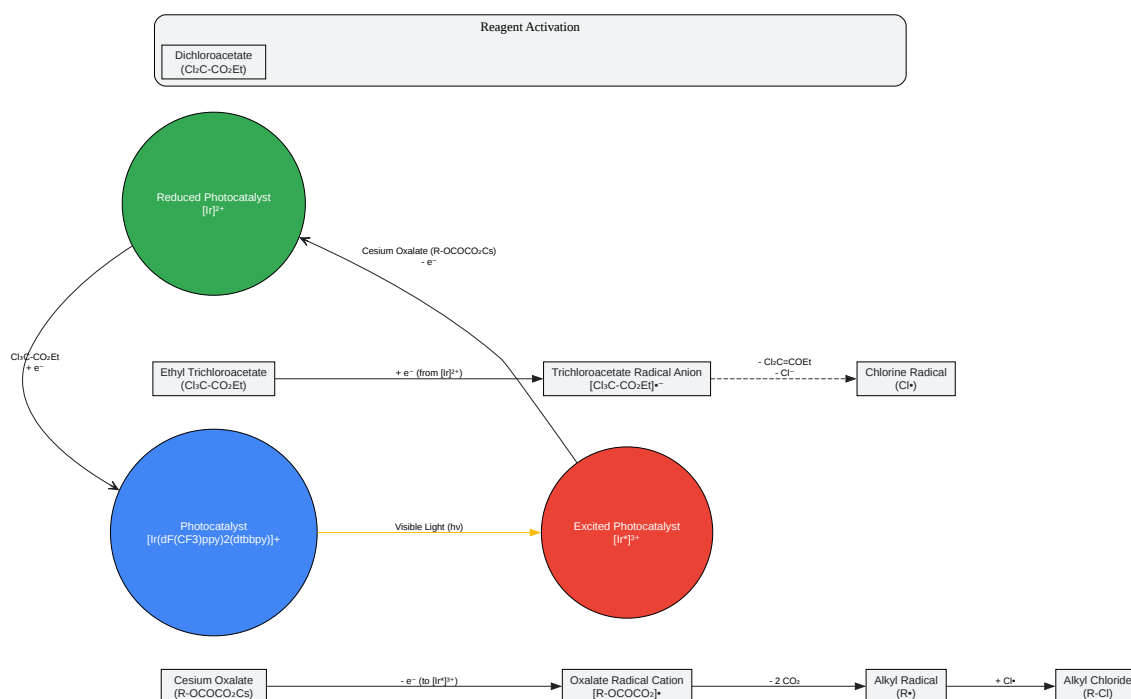
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. However, traditional methods relying on S_N1 and S_N2 mechanisms often face limitations with sterically hindered secondary and tertiary alcohols, leading to undesired side reactions like carbocation rearrangements and elimination.^[1] A modern approach utilizing a radical-based deoxychlorination of **cesium oxalates** offers a powerful alternative, providing access to complex alkyl chlorides with high efficiency and functional group tolerance.^{[1][2][3][4]} This method is particularly advantageous for the synthesis of hindered secondary and tertiary alkyl chlorides.^{[1][2][4]}

This protocol details a photoredox-catalyzed method for the radical deoxychlorination of alcohols. The alcohol is first converted to a bench-stable **cesium oxalate** salt, which then undergoes a radical-mediated chlorination.^{[5][6]} The reaction is tolerant of various functional groups, including ketones, amides, and other alcohols.^{[1][2][3][4]}

Reaction Principle and Mechanism

The deoxychlorination process is initiated by the visible-light-induced excitation of a photoredox catalyst. The excited catalyst then oxidizes the **cesium oxalate**, triggering a cascade of radical

reactions that culminate in the formation of the alkyl chloride. The proposed catalytic cycle is depicted below.



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Figure 1: Proposed mechanism for radical deoxychlorination.

Experimental Data

The following tables summarize the substrate scope and yields for the radical deoxychlorination of various tertiary and secondary alcohols.

Table 1: Deoxychlorination of Tertiary Alcohols^[1]

Entry	Substrate (Cesium Oxalate derived from)	Product	Yield (%)
1	1-methylcyclohexan-1-ol	1-chloro-1-methylcyclohexane	87
2	1-methylcyclopentan-1-ol	1-chloro-1-methylcyclopentane	85
3	1-methylcycloheptan-1-ol	1-chloro-1-methylcycloheptane	67
4	(+)-Sclareolide derivative	Corresponding alkyl chloride	83
5	Neopentyl type tertiary alcohol	Corresponding neopentyl chloride	75
6	Linalool oxide derivative	Corresponding tertiary chloride	55
7	Benzoyl-protected piperidine derivative	Corresponding tertiary chloride	62

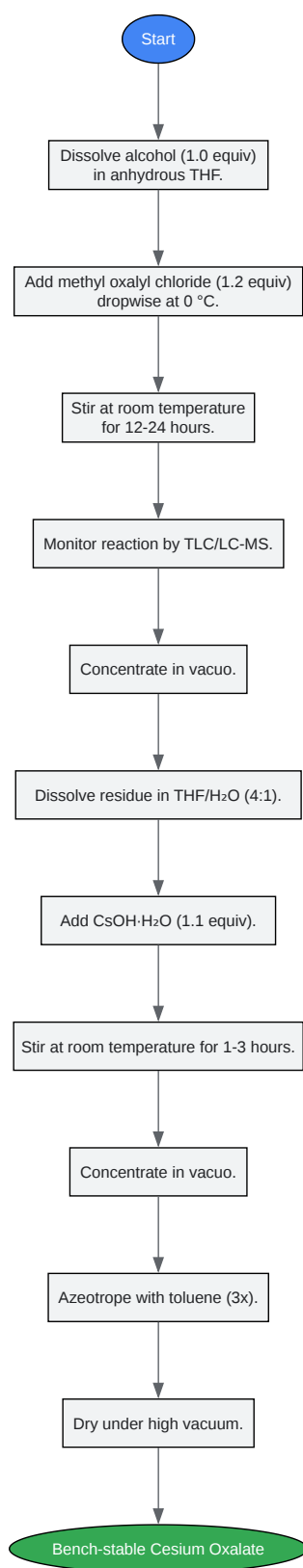
Table 2: Deoxychlorination of Secondary Alcohols^[1]

Entry	Substrate (Cesium Oxalate derived from)	Product	Yield (%)	Diastereomeric Ratio (dr)
1	(-)-Thujone derivative	Corresponding secondary alkyl chloride	75	20:1
2	(+)-Isomenthol	Corresponding secondary alkyl chloride	68	20:1
3	(-)-Menthol	Corresponding secondary alkyl chloride	65	1.5:1
4	Bridged bicyclic alcohol 1	Corresponding secondary alkyl chloride	72	-
5	Bridged bicyclic alcohol 2	Corresponding secondary alkyl chloride	63	-

Experimental Protocols

1. General Procedure for the Synthesis of **Cesium Oxalates**

This two-step, one-pot procedure is adapted from the methodologies that have been previously reported.[\[5\]](#)



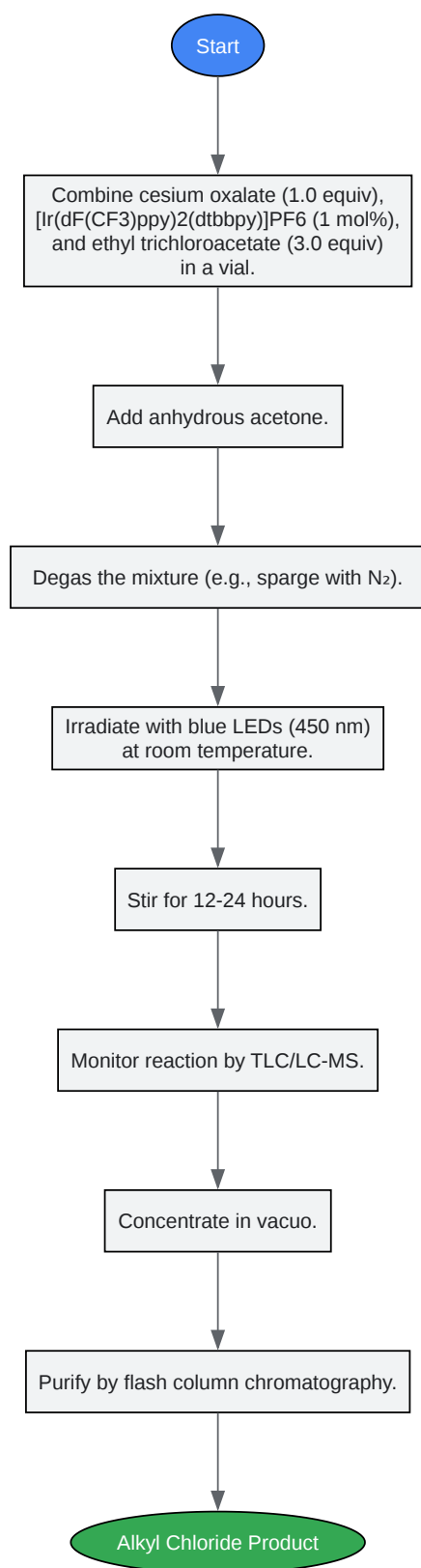
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Figure 2: Workflow for **cesium oxalate** synthesis.

- Step 1: To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M), add methyl oxalyl chloride (1.2 equiv) dropwise at 0 °C.
- Step 2: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Step 3: Concentrate the reaction mixture under reduced pressure.
- Step 4: Dissolve the crude residue in a 4:1 mixture of THF and water (0.5 M).
- Step 5: Add cesium hydroxide monohydrate ($\text{CsOH} \cdot \text{H}_2\text{O}$, 1.1 equiv) and stir the mixture at room temperature for 1-3 hours.
- Step 6: Remove the solvent in vacuo.
- Step 7: To ensure complete removal of water, azeotrope the resulting solid with toluene (3x) and dry under high vacuum to afford the **cesium oxalate** as a solid, which is typically used without further purification.

2. General Protocol for Radical Deoxychlorination

The following protocol is based on the optimized conditions for the photoredox-catalyzed deoxychlorination.^[1]



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- To cite this document: BenchChem. [Application Notes and Protocols: Radical Deoxychlorination of Alcohols Using Cesium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095611#using-cesium-oxalate-for-radical-deoxychlorination-of-alcohols>]

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